1-(Sec-butylthio)-3-methylcyclobutane-1-carboxylic acid
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Overview
Description
1-(Sec-butylthio)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a sec-butylthio group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Sec-butylthio)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cyclization reaction involving suitable precursors such as alkenes or alkynes.
Introduction of the Sec-butylthio Group: The sec-butylthio group can be introduced via a thiolation reaction using sec-butylthiol and an appropriate catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Sec-butylthio)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sec-butylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(Sec-butylthio)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Sec-butylthio)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The sec-butylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Butylthio)-3-methylcyclobutane-1-carboxylic acid
- 1-(Isobutylthio)-3-methylcyclobutane-1-carboxylic acid
- 1-(Tert-butylthio)-3-methylcyclobutane-1-carboxylic acid
Uniqueness
1-(Sec-butylthio)-3-methylcyclobutane-1-carboxylic acid is unique due to the presence of the sec-butylthio group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H18O2S |
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Molecular Weight |
202.32 g/mol |
IUPAC Name |
1-butan-2-ylsulfanyl-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-4-8(3)13-10(9(11)12)5-7(2)6-10/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
JPVZMWQZLSWINP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1(CC(C1)C)C(=O)O |
Origin of Product |
United States |
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